2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine is a complex organic compound that features a benzofuran ring fused with a benzodiazole ring, and a bromine atom at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The bromination at the 5th position is usually achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Substitution: The bromine atom at the 5th position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential anticancer agent due to its ability to inhibit cell growth in certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with DNA replication . In anticancer research, it may inhibit key enzymes involved in cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Benzofuran-2-yl)-1H-benzimidazole: Lacks the bromine atom and has different biological activities.
5-Bromo-2-(1-benzofuran-2-yl)-1H-indole: Similar structure but with an indole ring instead of a benzodiazole ring.
Uniqueness
2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine is unique due to the presence of both benzofuran and benzodiazole rings, along with a bromine atom at the 5th position. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H10BrN3O |
---|---|
Molekulargewicht |
328.16 g/mol |
IUPAC-Name |
2-(1-benzofuran-2-yl)-6-bromo-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C15H10BrN3O/c16-9-6-10(17)14-11(7-9)18-15(19-14)13-5-8-3-1-2-4-12(8)20-13/h1-7H,17H2,(H,18,19) |
InChI-Schlüssel |
PFYUCZWDBWLBHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=C(C=C4N3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.